molecular formula C7H5BrF3NO B582268 4-Bromo-2-methoxy-3-(trifluoromethyl)pyridine CAS No. 1211583-64-0

4-Bromo-2-methoxy-3-(trifluoromethyl)pyridine

Cat. No.: B582268
CAS No.: 1211583-64-0
M. Wt: 256.022
InChI Key: OHDGJXAUBAXREY-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H5BrF3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, methoxy, and trifluoromethyl groups in its structure makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale vapor-phase reactions with transition metal-based catalysts such as iron fluoride at high temperatures (>300°C) . This method allows for efficient production of the compound in good yields.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxy-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

    Substituted Pyridines: Formed through substitution reactions.

    Aldehydes and Acids: Formed through oxidation of the methoxy group.

    Complex Molecules: Formed through coupling reactions involving the trifluoromethyl group.

Scientific Research Applications

4-Bromo-2-methoxy-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-3-(trifluoromethyl)pyridine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design . The bromine and methoxy groups also contribute to the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(trifluoromethyl)pyridine: Similar structure but lacks the methoxy group.

    4-Bromo-2-methoxypyridine: Similar structure but lacks the trifluoromethyl group.

    3-(Trifluoromethyl)pyridine: Similar structure but lacks both the bromine and methoxy groups.

Uniqueness

4-Bromo-2-methoxy-3-(trifluoromethyl)pyridine is unique due to the combination of bromine, methoxy, and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

4-bromo-2-methoxy-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c1-13-6-5(7(9,10)11)4(8)2-3-12-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDGJXAUBAXREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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